N-(1,4-dioxan-2-ylmethyl)-7-methoxy-4,5-dihydrobenzo[g][1]benzothiole-2-carboxamide
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Overview
Description
N-(1,4-dioxan-2-ylmethyl)-7-methoxy-4,5-dihydrobenzogbenzothiole-2-carboxamide is a complex organic compound that belongs to the class of benzothiole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,4-dioxan-2-ylmethyl)-7-methoxy-4,5-dihydrobenzogbenzothiole-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzothiole core, followed by the introduction of the methoxy group and the dioxane ring. Common reagents used in these reactions include thionyl chloride, methanol, and dioxane. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction conditions, reduce production costs, and ensure consistent quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
N-(1,4-dioxan-2-ylmethyl)-7-methoxy-4,5-dihydrobenzogbenzothiole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
N-(1,4-dioxan-2-ylmethyl)-7-methoxy-4,5-dihydrobenzogbenzothiole-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Mechanism of Action
The mechanism of action of N-(1,4-dioxan-2-ylmethyl)-7-methoxy-4,5-dihydrobenzogbenzothiole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzothiole derivatives and compounds with dioxane rings. Examples include:
Benzothiazole derivatives: Known for their diverse biological activities.
Dioxane-containing compounds: Used in various industrial applications.
Uniqueness
N-(1,4-dioxan-2-ylmethyl)-7-methoxy-4,5-dihydrobenzogbenzothiole-2-carboxamide is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound for research and development .
Properties
IUPAC Name |
N-(1,4-dioxan-2-ylmethyl)-7-methoxy-4,5-dihydrobenzo[g][1]benzothiole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4S/c1-22-14-4-5-16-12(8-14)2-3-13-9-17(25-18(13)16)19(21)20-10-15-11-23-6-7-24-15/h4-5,8-9,15H,2-3,6-7,10-11H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBKNWLCODOOIAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C3=C(CC2)C=C(S3)C(=O)NCC4COCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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